molecular formula C10H7Cl3N4S B363124 5-methyl-4-[(2,3,6-trichlorobenzylidene)amino]-4H-1,2,4-triazol-3-yl hydrosulfide CAS No. 466645-03-4

5-methyl-4-[(2,3,6-trichlorobenzylidene)amino]-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No. B363124
CAS RN: 466645-03-4
M. Wt: 321.6g/mol
InChI Key: RLJNZUGJKSSECY-LNKIKWGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-methyl-4-[(2,3,6-trichlorobenzylidene)amino]-4H-1,2,4-triazol-3-yl hydrosulfide” is a complex organic molecule that contains a triazole ring. Triazoles are a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are known to exhibit a wide range of biological activities and are used in many medicinal applications .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, form complexes with metals, and undergo transformations such as N-alkylation and N-arylation .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For instance, some triazole derivatives have been studied for their neuroprotective and anti-inflammatory properties .

Future Directions

Triazoles and their derivatives continue to be a focus of research due to their wide range of biological activities. Future research may explore new synthesis methods, potential applications, and the effects of various substitutions on the triazole ring .

properties

IUPAC Name

3-methyl-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl3N4S/c1-5-15-16-10(18)17(5)14-4-6-7(11)2-3-8(12)9(6)13/h2-4H,1H3,(H,16,18)/b14-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJNZUGJKSSECY-LNKIKWGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1N=CC2=C(C=CC(=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=S)N1/N=C/C2=C(C=CC(=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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